Tris(morpholino)phosphine
Overview
Description
Tris(morpholino)phosphine, also known as Trimorpholinophosphine oxide or Tri(4-morpholinyl)phosphine oxide, is a chemical compound with the molecular formula C12H24N3O4P . It is a white to cream to pale yellow solid .
Synthesis Analysis
A tris(morpholino)phosphine (TMP) ligand was introduced into the diiron dithiolate complexes to improve the hydro- and protophilicity of the iron-only hydrogenase active site models .Molecular Structure Analysis
The molecular weight of Tris(morpholino)phosphine is 305.32 . The molecular structure contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups .Chemical Reactions Analysis
Tertiary phosphines have been extensively developed as effective organic catalysts/reagents to promote various modern organic transformations . Phosphine-centered radical species, generated from various tertiary phosphines via phosphine–oxidant charge transfer processes, photoredox catalysis, and electrochemical oxidations, can give rise to many unprecedented activation modes and reactions .Physical And Chemical Properties Analysis
Tris(morpholino)phosphine has a density of 1.3±0.1 g/cm3, a boiling point of 476.4±45.0 °C at 760 mmHg, and a flash point of 241.9±28.7 °C .Scientific Research Applications
Catalytic Applications
Tris(morpholino)phosphine has been employed in various catalytic processes. For example, it has been used in synthesizing mono(aminophosphine) derivatives of molybdenum hexacarbonyl, showing potential in the development of air-stable crystalline solids with catalytic properties (Luiz et al., 2008). Additionally, it plays a role in iron-only hydrogenase active site models, where its introduction into diiron dithiolate complexes has shown promise in hydrogen production and proton reduction (Gao et al., 2013).
Synthesis and Structural Characterization
Tris(morpholino)phosphine has been instrumental in the synthesis and structural characterization of various compounds. For instance, its use in reactions with polyfluoroalkanethioamides led to the production of fluoro-containing aminoacetylenes, highlighting its role in creating novel structures (Pikun et al., 2013). The synthesis and structural characterization of (Diisopropylamino)(Morpholino)(Phenyl)Phosphine and its dimeric copper(I) complexes also demonstrate its importance in forming asymmetric aminophosphines and copper complexes (Luiz et al., 2007).
Biochemical Applications
In biochemical systems, derivatives of tris(morpholino)phosphine have been explored. Tris(2-carboxyethyl)phosphine, for example, is used as a reductant of peptide and protein disulfide bonds, displaying selective reactivity and membrane permeability (Cline et al., 2004).
Ligand Chemistry
Tris(morpholino)phosphine plays a significant role in ligand chemistry. Its application in the coordination chemistry of tris(hydroxymethyl)phosphine and related compounds has contributed to the development of water-soluble metal complexes useful in catalysis and medicinal drug synthesis (James & Lorenzini, 2010).
Electronic Devices
Organophosphorus derivatives, including tris(morpholino)phosphine, have been explored for their applications in electronic devices. These compounds are used in a variety of technologies such as organic light-emitting diodes (OLEDs), solar cells, and transistors (Joly et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
trimorpholin-4-ylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N3O3P/c1-7-16-8-2-13(1)19(14-3-9-17-10-4-14)15-5-11-18-12-6-15/h1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYABZYIVQJYRDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1P(N2CCOCC2)N3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N3O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60293890 | |
Record name | Tris(morpholino)phosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60293890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(morpholino)phosphine | |
CAS RN |
5815-61-2 | |
Record name | Tris(morpholino)phosphine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92800 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tris(morpholino)phosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60293890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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